molecular formula C14H28O2 B14590129 3-Methoxytridecan-2-one CAS No. 61628-57-7

3-Methoxytridecan-2-one

Cat. No.: B14590129
CAS No.: 61628-57-7
M. Wt: 228.37 g/mol
InChI Key: ZDEVTPXJZYJEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxytridecan-2-one is an organic compound belonging to the class of ketones It features a methoxy group (-OCH3) attached to the second carbon of a tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxytridecan-2-one can be synthesized through several methods. One common approach involves the oxidation of 3-methoxytridecan-2-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method involves the Friedel-Crafts acylation of 3-methoxytridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxytridecan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 3-methoxytridecan-2-ol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Methoxytridecanoic acid.

    Reduction: 3-Methoxytridecan-2-ol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Methoxytridecan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Methoxytridecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxytridecan-2-ol: The alcohol counterpart of 3-Methoxytridecan-2-one.

    3-Methoxytridecanoic acid: The oxidized form of this compound.

    3-Methoxytridecane: The parent hydrocarbon without the ketone functionality.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it versatile for various synthetic and industrial applications.

Properties

CAS No.

61628-57-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

3-methoxytridecan-2-one

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(16-3)13(2)15/h14H,4-12H2,1-3H3

InChI Key

ZDEVTPXJZYJEFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.